![molecular formula C21H14N4O2 B4855042 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-](/img/structure/B4855042.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and medicinal properties.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 5-aminopyrazole with 2-furanyl aldehyde and 1-naphthylamine under acidic conditions to form the desired compound . Industrial production methods often utilize microwave-assisted synthesis and copper-catalyzed reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their potential as anticancer agents. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active sites of these enzymes, it disrupts cell cycle progression and promotes apoptosis in cancer cells .
Case Study:
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine effectively reduced tumor growth in xenograft models of human cancers, highlighting their potential as therapeutic agents in oncology .
Inhibition of Kinases
The compound is also recognized for its ability to inhibit specific kinases involved in various cellular processes. For instance, it has been reported to inhibit adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic function. This inhibition can potentially lead to therapeutic benefits in neurological disorders .
Table 1: Summary of Kinase Inhibition Studies
Compound | Target Kinase | Effect | Reference |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | CDK2 | Induces apoptosis | |
Pyrazolo[1,5-a]pyrimidine | AAK1 | Modulates endocytosis |
Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1
Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is their ability to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of cortisone to cortisol and is a target for treating metabolic syndrome and related conditions such as obesity and diabetes .
Case Study:
Research indicated that compounds targeting 11β-HSD1 could effectively reduce insulin resistance and improve metabolic parameters in animal models, suggesting a potential therapeutic avenue for metabolic disorders .
Neuroprotective Effects
The neuroprotective properties of pyrazolo[1,5-a]pyrimidine derivatives are under investigation due to their influence on signaling pathways involved in neuronal survival and function. The inhibition of AAK1 not only affects endocytosis but may also enhance synaptic plasticity, offering potential benefits in neurodegenerative diseases.
Table 2: Neuroprotective Studies
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- is unique due to its specific structural features and biological activities. Similar compounds include:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and is used in the design of novel energetic materials.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
Biological Activity
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This article focuses on the specific compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-, examining its biological activity through various studies and data analyses.
Chemical Structure
The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- features a complex structure that contributes to its biological activity. The presence of the pyrazolo ring fused with a pyrimidine core is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that several pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antimicrobial properties. For instance, a study evaluated various derivatives against a range of microorganisms, revealing that compounds similar to Pyrazolo[1,5-a]pyrimidine-3-carboxamide displayed significant inhibition against bacterial and fungal strains. Notably, some derivatives showed minimum inhibitory concentrations (MIC) in the nanomolar range, indicating strong antimicrobial potential .
Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidines has been extensively studied. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT116. For example, one study reported that a closely related compound exhibited an IC50 value ranging from 0.3 to 24 µM against various cancer targets . The mechanism involves inhibition of key signaling pathways associated with tumor growth and metastasis.
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various enzymes. Molecular docking studies suggest that these compounds can effectively inhibit enzymes like 14-alpha demethylase and transpeptidase. The binding affinity and specificity of these compounds highlight their potential as therapeutic agents targeting specific enzymatic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the ring system can enhance biological activity. For instance:
- Substituents at the 7-position (e.g., furanyl groups) have been linked to increased potency against certain biological targets.
- The introduction of different functional groups at the 3-carboxamide position can significantly alter the compound's activity profile .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Identified significant inhibition against Gram-positive bacteria with MIC values below 100 µM. |
Study 2 | Anticancer Activity | Compound exhibited IC50 values ranging from 0.3 to 24 µM across multiple cancer cell lines. |
Study 3 | Enzyme Inhibition | Demonstrated high binding affinity for transpeptidase with potential applications in drug design. |
Properties
IUPAC Name |
7-(furan-2-yl)-N-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-21(24-17-8-3-6-14-5-1-2-7-15(14)17)16-13-23-25-18(10-11-22-20(16)25)19-9-4-12-27-19/h1-13H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLQZOANYOFRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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